Europium(iii)trifluoroacetate trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

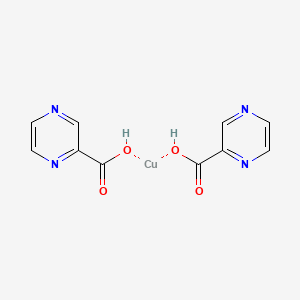

ユウロピウム(3+);2,2,2-トリフルオロアセテート;三水和物、別名ユウロピウム(III)トリフルオロアセテート三水和物は、分子式(CF3CO2)3Eu · 3H2O、分子量545.06 g/molの化学化合物です 。この化合物は、ユウロピウムが+3の酸化状態で、3つのトリフルオロアセテートアニオンと3つの水分子に配位した錯体です。ユウロピウムは希土類元素であり、その化合物は発光特性で知られており、さまざまな科学的および産業的用途で価値があります。

準備方法

合成経路と反応条件

ユウロピウム(III)トリフルオロアセテート三水和物は、水存在下でユウロピウム酸化物(Eu2O3)とトリフルオロ酢酸(CF3COOH)を反応させることで合成できます。反応は通常、ユウロピウム酸化物を過剰量のトリフルオロ酢酸に溶解し、続いて水を添加して三水和物を形成することで行われます。反応は次のように表すことができます。

Eu2O3+6CF3COOH+3H2O→2(CF3CO2)3Eu⋅3H2O

工業生産方法

ユウロピウム(III)トリフルオロアセテート三水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、温度やpHなどの反応条件を注意深く制御することで、最終生成物の高収率と高純度を確保しています。化合物は通常、再結晶技術によって精製され、不純物が除去されます。

化学反応の分析

反応の種類

ユウロピウム(III)トリフルオロアセテート三水和物は、次のようなさまざまな化学反応を起こします。

酸化還元反応: +3の酸化状態のユウロピウムは、特定の条件下で+2の状態に還元できます。

置換反応: トリフルオロアセテート配位子は、適切な試薬の存在下で他の配位子に置換できます。

錯形成反応: ユウロピウム(III)は、さまざまな有機および無機配位子と錯体を形成できます。

一般的な試薬と条件

酸化還元反応: 水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、ユウロピウム(III)をユウロピウム(II)に還元できます。

置換反応: アセチルアセトナートなどの配位子を使用し、適切な溶媒中で配位子交換反応を行うことができます。

錯形成反応: 錯形成反応は、多くの場合、制御されたpH条件下でEDTAなどのキレート剤を使用します。

主な生成物

還元反応: ユウロピウム(II)トリフルオロアセテート。

置換反応: さまざまな配位子を持つユウロピウム(III)錯体。

錯形成反応: 有機および無機配位子を持つさまざまなユウロピウム(III)錯体。

科学研究における用途

ユウロピウム(III)トリフルオロアセテート三水和物は、科学研究において幅広い用途を持っています。

化学: 他のユウロピウム化合物の合成のための前駆体として、および有機反応の触媒として使用されます。

生物学: バイオイメージングで使用され、生物学的システムの研究のための発光プローブとして使用されます。

医学: 診断薬の開発に使用され、特定の医用画像技術の成分として使用されます。

工業: 照明およびディスプレイ技術用の蛍光体の製造に使用され、高性能材料の製造にも使用されます。

科学的研究の応用

Europium(III) trifluoroacetate trihydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other europium compounds and as a catalyst in organic reactions.

Biology: Employed in bioimaging and as a luminescent probe for studying biological systems.

Medicine: Utilized in the development of diagnostic agents and as a component in certain medical imaging techniques.

Industry: Applied in the production of phosphors for lighting and display technologies, as well as in the manufacturing of high-performance materials.

作用機序

ユウロピウム(III)トリフルオロアセテート三水和物の作用機序は、主にその発光特性に関与しています。ユウロピウムイオンは、紫外線または可視光で励起されると、特定の波長で光を放射するため、さまざまな画像化および診断用途で役立ちます。関与する分子標的および経路には、特定の配位子または生体分子とのユウロピウムイオンの相互作用が含まれ、その発光特性の変化につながります。

類似化合物の比較

類似化合物

- ユウロピウム(III)アセテート水和物

- ユウロピウム(III)塩化物

- ユウロピウム(III)硝酸塩

- ユウロピウム(III)シュウ酸塩

独自性

ユウロピウム(III)トリフルオロアセテート三水和物は、そのトリフルオロアセテート配位子により、他のユウロピウム化合物とは異なる化学的および物理的特性を有しています。トリフルオロアセテート配位子の存在は、化合物の有機溶媒への溶解度とさまざまな条件下での安定性を高めます。さらに、三水和物の形態は、その反応性と用途に影響を与える可能性のある特定の水和特性を提供します。

類似化合物との比較

Similar Compounds

- Europium(III) acetate hydrate

- Europium(III) chloride

- Europium(III) nitrate

- Europium(III) oxalate

Uniqueness

Europium(III) trifluoroacetate trihydrate is unique due to its trifluoroacetate ligands, which impart distinct chemical and physical properties compared to other europium compounds. The presence of trifluoroacetate ligands enhances the compound’s solubility in organic solvents and its stability under various conditions. Additionally, the trihydrate form provides specific hydration properties that can influence its reactivity and applications.

特性

CAS番号 |

94079-71-7 |

|---|---|

分子式 |

C6H9EuF9O9 |

分子量 |

548.08 g/mol |

IUPAC名 |

europium;2,2,2-trifluoroacetic acid;trihydrate |

InChI |

InChI=1S/3C2HF3O2.Eu.3H2O/c3*3-2(4,5)1(6)7;;;;/h3*(H,6,7);;3*1H2 |

InChIキー |

ACPHEFQYZGCNPF-UHFFFAOYSA-N |

正規SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.[Eu] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)

![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)